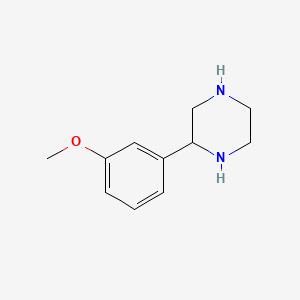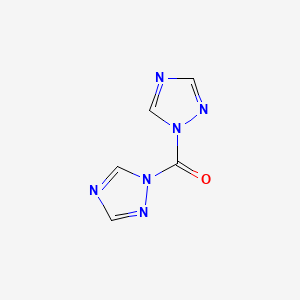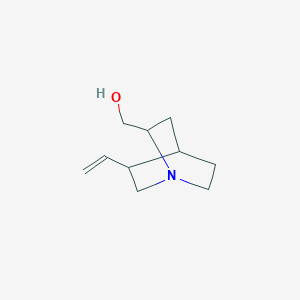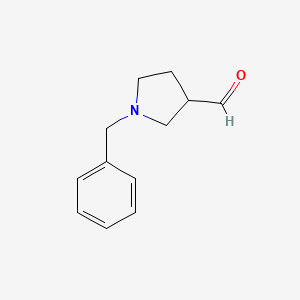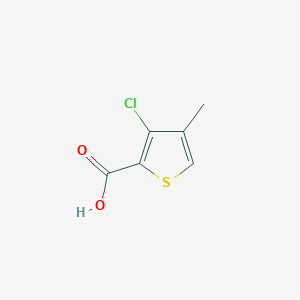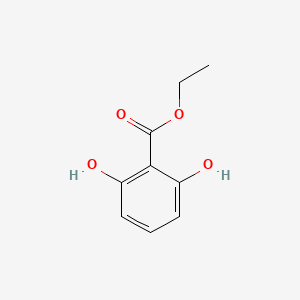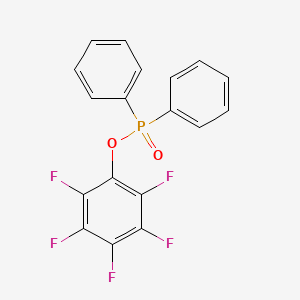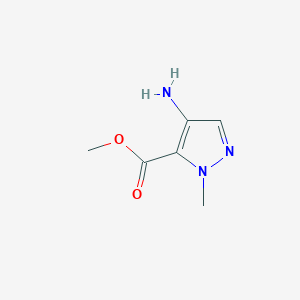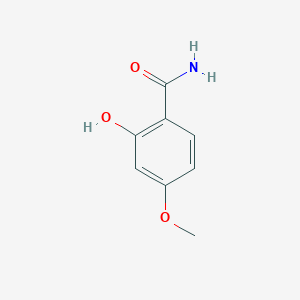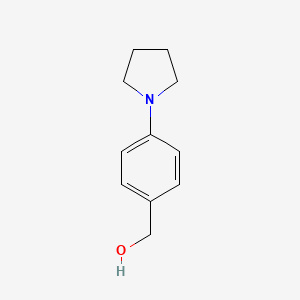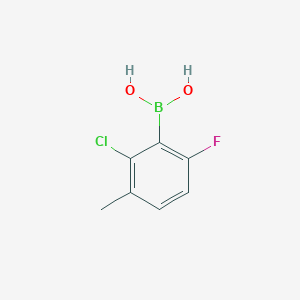![molecular formula C13H18O2Si B1587821 1-[(Trimethylsilyl)éthynyl]-3,5-diméthoxybenzène CAS No. 400608-30-2](/img/structure/B1587821.png)
1-[(Trimethylsilyl)éthynyl]-3,5-diméthoxybenzène
Vue d'ensemble
Description
1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene is an organic compound with the molecular formula C13H18O2Si. It is also known by its synonyms, 3,5-Dimethoxy-1-(trimethylsilylethynyl)benzene and [(3,5-Dimethoxyphenyl)ethynyl]trimethylsilane . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a benzene ring substituted with two methoxy groups at the 3 and 5 positions.
Applications De Recherche Scientifique
1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Méthodes De Préparation
The synthesis of 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene typically involves the reaction of 3,5-dimethoxybenzene with trimethylsilylacetylene in the presence of a suitable catalyst. One common method is the Sonogashira coupling reaction, which uses palladium and copper catalysts to facilitate the coupling of the aryl halide with the terminal alkyne . The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alkanes or alkenes.
Coupling Reactions: It can participate in cross-coupling reactions such as the Sonogashira coupling to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, copper iodide, bases like potassium carbonate, and solvents such as tetrahydrofuran and dimethylformamide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene involves its ability to undergo various chemical transformations due to the presence of the trimethylsilyl and ethynyl groups. These groups can participate in reactions that modify the electronic and steric properties of the molecule, allowing it to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its use, such as in organic synthesis or biological studies .
Comparaison Avec Des Composés Similaires
1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene can be compared with other similar compounds, such as:
1-Ethynyl-3,5-dimethoxybenzene: Lacks the trimethylsilyl group, making it less bulky and potentially less stable.
2-Ethynyl-1,4-dimethylbenzene: Has different substitution patterns on the benzene ring, leading to different reactivity and applications.
1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene: Contains a fluorine atom, which can significantly alter its chemical properties and reactivity.
The uniqueness of 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene lies in its specific substitution pattern and the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties to the molecule.
Propriétés
IUPAC Name |
2-(3,5-dimethoxyphenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2Si/c1-14-12-8-11(6-7-16(3,4)5)9-13(10-12)15-2/h8-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSBDARVIGVKSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#C[Si](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402183 | |
| Record name | 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400608-30-2 | |
| Record name | 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


